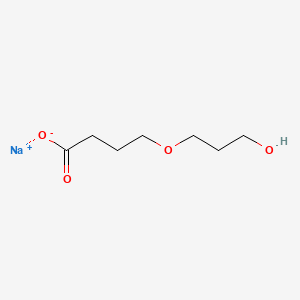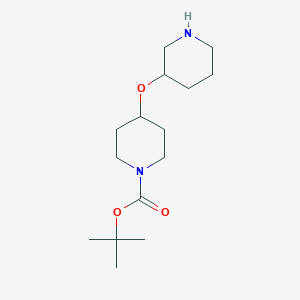![molecular formula C24H23NO4 B13534673 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the tricyclo[3.2.1.0,2,7]octane core adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[3.2.1.0,2,7]octane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final coupling of the Fmoc-protected amino group to the tricyclic core is achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted Fmoc derivatives.
Chemistry:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Organic Synthesis: The tricyclic core can serve as a building block for more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Bioconjugation: The Fmoc group can be used to modify biomolecules for various applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Catalysis: The tricyclic core may serve as a ligand in catalytic processes.
Wirkmechanismus
The mechanism of action of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tricyclic core can interact with various molecular targets, potentially influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
9-Fluorenylmethoxycarbonyl chloride: Used for introducing the Fmoc group.
Tricyclo[3.2.1.0,2,7]octane derivatives: Similar tricyclic structures with different functional groups.
Uniqueness: The combination of the Fmoc group with the tricyclic core makes this compound unique. The Fmoc group provides a versatile protecting group for peptide synthesis, while the tricyclic core offers structural rigidity and potential reactivity.
Eigenschaften
Molekularformel |
C24H23NO4 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c26-22(27)24-19-10-9-13(11-20(19)24)21(24)25-23(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-21H,9-12H2,(H,25,28)(H,26,27) |
InChI-Schlüssel |
GACOKZOKTDGOTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2(C(C1C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)


![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)

![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)



amine hydrochloride](/img/structure/B13534670.png)
